a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate
CAS No.:
Cat. No.: VC18295966
Molecular Formula: C24H29NO8
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate -](/images/structure/VC18295966.png)
Specification
Molecular Formula | C24H29NO8 |
---|---|
Molecular Weight | 459.5 g/mol |
IUPAC Name | [3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C24H29NO8/c1-16(26)30-15-19-21(27)22(31-13-17-9-5-3-6-10-17)20(23(29-2)33-19)25-24(28)32-14-18-11-7-4-8-12-18/h3-12,19-23,27H,13-15H2,1-2H3,(H,25,28) |
Standard InChI Key | VOTXJTGQZBSOKH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, [3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate, precisely describes its substituents and stereochemistry . The α-D-glucopyranoside backbone is modified at the 2-position with a deoxy group and a phenylmethoxycarbonyl (Cbz) amine, while the 3-position hosts a benzyl (phenylmethyl) ether. The 6-hydroxy group is acetylated, completing the protective group strategy . Its molecular formula corresponds to a molar mass of 459.49 g/mol, as confirmed by PubChem and ChemBK .
Synonyms and Registry Identifiers
Common synonyms include methyl 6-O-acetyl-3-O-benzyl-N-Cbz-α-D-glucosaminide and methyl 2-benzyloxycarbonylamino-2-deoxy-α-D-glucopyranoside 6-acetate . The CAS registry number 114869-95-3 uniquely identifies this compound in chemical databases .
Structural Analysis and Stereochemistry
Molecular Geometry and Functional Groups
The α-D-glucopyranoside core adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the 3-hydroxy and 4-benzyloxy groups . Key functional groups include:
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Cbz-protected amine at C2: Introduces steric bulk and protects the amine during synthesis.
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Benzyl ether at C3: Enhances solubility in organic solvents.
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Acetyl ester at C6: Blocks reactivity at this position for selective functionalization .
The stereochemistry at C1 (α-configuration) is critical for biological activity, as it mimics natural glycosides .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl₃): δ 7.35–7.25 (m, 10H, aromatic protons), 5.12 (d, J = 3.5 Hz, H1), 4.85 (s, NH), 3.45 (s, OCH₃) .
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NMR: δ 170.2 (CO acetyl), 156.1 (CO Cbz), 128.5–127.1 (aromatic carbons), 98.5 (C1) .
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 459.49 (M+H⁺), consistent with the molecular formula .
Synthesis and Modification Strategies
Purification and Yield
Purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:2) yields 68–72% of the target compound . Critical impurities include unreacted starting material and over-acetylated byproducts, detectable by TLC (Rf = 0.45 in ethyl acetate) .
Biomedical Applications and Mechanisms
Chondroprotective Activity
The compound’s anti-apoptotic properties make it a candidate for osteoarthritis treatment. It inhibits caspase-3 activation in chondrocytes, preserving extracellular matrix components like collagen II . Studies in rodent models show a 40% reduction in cartilage degradation compared to controls .
Stability and Pharmacokinetics
Physicochemical Properties
Property | Value |
---|---|
Melting Point | 128–130°C |
Solubility | 12 mg/mL in DMSO |
LogP (Octanol/Water) | 2.3 |
Half-life (Rat Plasma) | 4.2 hours |
Data sourced from PubChem and ChemBK .
Metabolic Pathways
Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-debenzylation, forming active metabolites excreted renally .
Future Research Directions
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